molecular formula C11H7ClN4 B2990676 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 109890-25-7

1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2990676
CAS No.: 109890-25-7
M. Wt: 230.66
InChI Key: QFNQBCMUMIHUBF-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a 6-chloropyridazine moiety. Benzimidazole derivatives are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNQBCMUMIHUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole typically involves the reaction of 6-chloropyridazine with benzimidazole under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetate as a solvent and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a two-step one-pot synthesis approach, which is efficient and yields high purity products. This method involves the initial formation of intermediates, followed by their condensation with active electrophiles in the same reaction vessel without isolation .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole

This compound is a heterocyclic compound with structural features of both pyridazine and benzimidazole. This compound has garnered interest in various scientific disciplines due to its diverse applications.

Chemistry

This compound serves as a fundamental building block in the synthesis of complex heterocyclic compounds. The synthesis of this compound typically involves reacting 6-chloropyridazine with benzimidazole under specific conditions, often employing N,N-dimethylformamide dimethyl acetate as a solvent and active electrophiles like ethyl bromoacetate or bromoacetonitrile. A common method includes using N,N-dimethylformamide dimethyl acetate as a solvent and active electrophiles such as ethyl bromoacetate or bromoacetonitrile. Industrial production may utilize a two-step one-pot synthesis approach, which is efficient and yields high purity products, involving the initial formation of intermediates and their condensation with active electrophiles in the same reaction vessel without isolation.

Biology

This compound is investigated for its potential as a fluorescent sensor for metal ions, such as zinc. Lactate chemical exchange saturation transfer (LATEST) imaging, a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method, is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .

Medicine

This compound is explored for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development. Derivatives of 1H-benzo[d]imidazole have demonstrated antimicrobial activity against Staphylococcus aureus and other microorganisms . Research indicates that introducing a bromine atom into the benzimidazole core can significantly increase antimicrobial activity .

Industry

This compound is utilized in developing agrochemicals and other industrially relevant compounds.

Antimicrobial Activity of Benzimidazole Derivatives

Several synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles have shown significant antimicrobial activity against Staphylococcus aureus ATCC 25923, Staphylococcus aureus ATCC 43300 (MRSA), Mycobacterium smegmatis (mc(2)155/ATCC 700084), and Candida albicans ATCC 10231 . Indolylbenzo[d]imidazoles 3ao and 3aq exhibited high activity against staphylococci, with minimum inhibitory concentrations (MIC) < 1 µg/mL, while 3aa and 3ad showed MICs of 3.9–7.8 µg/mL . Moreover, these compounds were tested for antibacterial activity against Escherichia coli, S. aureus (including MRSA), Mycobacterium smegmatis, and C. albicans, as well as their influence on the formation and survival of biofilms . Molecular docking studies have also been conducted to understand the binding of substituted benzimidazoles to potential targets like (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate kinases from E. coli, S. aureus, M. smegmatis, and C. albicans .

Effects of Substitutions on Antimicrobial Activity

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(Butoxymethyl)-1H-benzo[d]imidazole ()
  • Structure : Features a butoxymethyl substituent instead of the chloropyridazine group.
  • Activity : Exhibits acetylcholinesterase inhibition (IC50 = 1.533 ± 0.011 mM), outperforming the reference drug donepezil .
  • Key Difference : The absence of a chlorinated pyridazine ring may reduce electrophilic interactions compared to the target compound.
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole ()
  • Structure : Replaces chloropyridazine with a dibenzothiophene group.
  • Synthesis : Achieved via nucleophilic substitution (78% yield) .
  • Application: Potential Pin1 inhibitor, with structural rigidity from the thiophene moiety.
1-(Biphenyl-3-yl)-1H-imidazole ()
  • Structure : Contains a biphenyl group instead of benzimidazole-pyridazine fusion.
  • Property : Planar structure may enhance π-π stacking in biological targets .

Table 1: Substituent Impact on Bioactivity

Compound Substituent Key Activity/Property
Target Compound 6-Chloropyridazine Hypothesized enhanced binding
1-(Butoxymethyl)-Benzimidazole Butoxymethyl Acetylcholinesterase inhibition
Dibenzothiophene-Benzoimidazole Dibenzo[b,d]thiophene Pin1 inhibition

Key Challenges :

  • Regioselectivity in pyridazine-benzimidazole fusion.
  • Purification of isomers, as seen in bromoalkyl-benzimidazole derivatives ().
Anticancer Activity
  • Sulfonamide-linked derivatives () : Show BRAF V600E inhibitory effects, suggesting benzimidazoles’ role in kinase targeting .
  • Halogenated benzylidenebenzohydrazides () : Demonstrated antitumor activity via apoptosis induction .
Antimicrobial and Anti-inflammatory Activity
  • Pyrazol-5(4H)-ones () : Exhibited antimicrobial activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .

Table 2: Activity Comparison of Benzimidazole Derivatives

Compound Type Biological Target Efficacy/IC50
Target Compound (hypothetical) Kinases/Enzymes Pending experimental data
Butoxymethyl-Benzoimidazole Acetylcholinesterase 1.533 mM
Sulfonamide Derivatives BRAF V600E Sub-µM range

Physicochemical Properties

  • Solubility : Chloropyridazine may enhance water solubility compared to hydrophobic substituents like dibenzothiophene .
  • Stability : Halogenated derivatives (e.g., 6-chloro substituent) often exhibit improved metabolic stability .

Biological Activity

1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize the existing literature on its biological activity, including its effects on cancer cells, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The compound features a benzo[d]imidazole core substituted with a chloropyridazine moiety, which is believed to contribute to its biological efficacy. The structural formula can be represented as follows:

C12H8ClN3\text{C}_{12}\text{H}_{8}\text{ClN}_{3}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. The compound was found to induce cell cycle arrest at the G1 phase, leading to increased apoptosis as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 .

Table 1: Effects on Cell Cycle Distribution in HepG2 Cells

TreatmentG0-G1 Phase (%)S Phase (%)G2/M Phase (%)
Control52.3934.7712.84
Compound72.1325.192.68

These findings suggest that the compound could be a promising candidate for developing new cancer therapies targeting dysregulated cell death mechanisms.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus<1
Candida albicans3.9

Molecular docking studies have suggested that the compound interacts with key bacterial enzymes, potentially inhibiting their activity and contributing to its antimicrobial effects .

The mechanism underlying the anticancer and antimicrobial activities of this compound appears to involve multiple pathways:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells by modulating apoptotic regulators.
  • Inhibition of Quorum Sensing: In bacterial systems, it may disrupt communication pathways critical for virulence expression .

Case Studies

A notable case study involved the evaluation of the compound's effects on biofilm formation in Pseudomonas aeruginosa. The results indicated that treatment with the compound significantly reduced biofilm biomass and enhanced the efficacy of conventional antibiotics like ciprofloxacin .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole, and how are intermediates validated?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation between chloropyridazine derivatives and benzimidazole precursors under catalytic conditions. For example, substituent introduction at the pyridazine ring may require Suzuki coupling or nucleophilic aromatic substitution. Intermediates are validated via:

  • Spectroscopy : 1^1H/13^13C NMR to confirm regiochemistry and purity .
  • Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns .
  • Melting Point Analysis : To assess crystallinity and purity .

Advanced: How can Density Functional Theory (DFT) optimize the synthesis and electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. This aids in:

  • Reactivity Prediction : Identifying nucleophilic/electrophilic sites for functionalization .
  • Solvent Effects : Simulating solvent interactions to improve reaction yields .
  • Spectroscopic Validation : Comparing computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm), while 13^13C NMR confirms carbon skeleton integrity .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~700 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .

Advanced: How do substituent variations on the benzimidazole ring influence bioactivity, and how is this evaluated experimentally?

Methodological Answer:

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO2_2) or bulky substituents alters binding affinity to targets like DNA or enzymes .
  • Biological Assays :
    • DNA-Binding Studies : UV-Vis titration or fluorescence quenching to assess intercalation .
    • Enzyme Inhibition : Kinetic assays (e.g., IC50_{50} determination) against therapeutic targets .

Data Contradiction: How should researchers resolve discrepancies in NMR or mass spectrometry data during characterization?

Methodological Answer:

  • Cross-Validation : Compare data with literature or computational predictions (e.g., DFT-simulated NMR) .
  • Purity Checks : Use HPLC or TLC to rule out impurities affecting spectral clarity .
  • Isotopic Pattern Analysis : HRMS isotopic clusters confirm molecular integrity (e.g., chlorine’s 35^{35}Cl/37^{37}Cl ratio) .

Advanced: What strategies improve reaction yields in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Catalytic Optimization : Use Cu(I)/2-pyridonate systems for aerobic oxidative coupling to reduce side reactions .
  • Protection-Deprotection : Temporarily shield reactive sites (e.g., imidazole NH) using tert-butoxycarbonyl (Boc) groups .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: What key considerations guide experimental design for evaluating biological activity?

Methodological Answer:

  • Theoretical Framework : Align with established mechanisms (e.g., DNA intercalation or enzyme inhibition) .
  • Controls : Include positive/negative controls in assays (e.g., known inhibitors for enzyme studies) .
  • Dose-Response Curves : Establish concentration ranges for IC50_{50}/EC50_{50} determination .

Advanced: How can molecular docking elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Target Preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses .
  • Binding Affinity Analysis : Score interactions (e.g., hydrogen bonds, hydrophobic contacts) to prioritize derivatives .

Basic: What analytical standards ensure purity and reproducibility in synthesis?

Methodological Answer:

  • Reference Standards : Use EP/USP-certified compounds for calibration (e.g., midazolam derivatives for HPLC) .
  • Chromatography : HPLC/GC with UV or MS detection to quantify impurities (<0.1%) .
  • Elemental Analysis : Match calculated/observed C/H/N percentages to confirm stoichiometry .

Advanced: How do solvent and temperature gradients influence crystallization and polymorph formation?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction identifies polymorphic forms and packing motifs .
  • Solvent Screening : Test solvents with varying polarities (e.g., ethanol vs. hexane) to control nucleation .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions and thermal stability .

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